![molecular formula C23H21ClN4O2 B2403853 N-benzyl-1-(3-methoxybenzoyl)-3-methylpiperidine-3-carboxamide CAS No. 1251572-09-4](/img/structure/B2403853.png)
N-benzyl-1-(3-methoxybenzoyl)-3-methylpiperidine-3-carboxamide
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Description
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives have shown significant antimicrobial activity. For example, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, a related compound, exhibited potent in vitro anti-microbial activity against Staphylococcus aureus .
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer properties. They have been found to inhibit the growth of various cancer cell lines .
Anti-inflammatory and Analgesic Activity
These compounds have demonstrated anti-inflammatory and analgesic properties, making them potential candidates for the development of new pain relief medications .
Antifungal Activity
Quinazoline derivatives have shown antifungal properties, suggesting potential use in the treatment of fungal infections .
Antimalarial Activity
Some quinazoline derivatives have exhibited antimalarial activity, indicating potential use in the treatment of malaria .
Anticonvulsant Activity
Quinazoline derivatives have demonstrated anticonvulsant properties, suggesting potential use in the treatment of epilepsy and other seizure disorders .
Cytotoxic Activity
Piperazine derivatives have been found to exhibit cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 .
Tubulin Polymerization Inhibition
Some piperazine derivatives have been found to inhibit tubulin polymerization, a process crucial for cell division. This property could be exploited for the development of new anticancer drugs .
Apoptosis Induction
Certain piperazine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. This property could be used in the development of new anticancer therapies .
Antimicrobial Activity
Piperazine derivatives have shown antimicrobial activity, suggesting potential use in the treatment of bacterial infections .
Antifungal Activity
These compounds have demonstrated antifungal properties, suggesting potential use in the treatment of fungal infections .
Antiviral Activity
Piperazine derivatives have shown antiviral properties, suggesting potential use in the treatment of viral infections .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c24-15-7-9-17(10-8-15)28-23(30)19-13-25-20-11-6-14(12-18(20)21(19)27-28)22(29)26-16-4-2-1-3-5-16/h6-13,16,27H,1-5H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXYMGGTPAUFSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-cyclohexyl-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
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